molecular formula C6H11NO4 B1259557 Urethane acrylate

Urethane acrylate

Cat. No. B1259557
M. Wt: 161.16 g/mol
InChI Key: UHESRSKEBRADOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06853788B2

Procedure details

232 g (2 mol) of 2-hydroxyethyl acrylate (molecular weight 116) was placed in a flask equipped with a stirring blade, and with constant stirring, 174 g (1 mol) of TDI (2,4-tolylene diisocyanate) was added dropwise, with care taken over the generated heat, and the temperature was raised to 70° C. 1 g of dibutyl tin diacetate, 0.2 g of hydroquinone monomethyl ether and 1 g of 2,6-di-t-butyl-4-methylphenol were then added. Reaction was allowed to proceed at this temperature for 7 hours, and once the disappearance of NCO absorption had been confirmed via an infrared absorption spectrum, the reaction mixture was removed, yielding a urethane acrylate (A-Y) as the radical polymerizable oligomer (A). The number average molecular weight of the synthesized urethane acrylate (A-X) was 406.
Quantity
232 g
Type
reactant
Reaction Step One
Name
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5]CCO)(=[O:4])[CH:2]=[CH2:3].CC1C(N=C=O)=CC([N:16]=[C:17]=[O:18])=CC=1.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.COC1C=CC(O)=CC=1.C([C:52]1C=C(C)C=C(C(C)(C)C)[C:53]=1[OH:63])(C)(C)C>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:16][C:17]([O:63][CH2:53][CH3:52])=[O:18] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
232 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Two
Name
Quantity
174 g
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
Name
Quantity
0.2 g
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirring blade
TEMPERATURE
Type
TEMPERATURE
Details
generated heat
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
once the disappearance of NCO absorption
CUSTOM
Type
CUSTOM
Details
had been confirmed via an infrared absorption spectrum
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.